Lenvatinib was initially developed by Eisai Co., Ltd. and received approval for clinical use in 2015. O-Demethyl Lenvatinib is synthesized as part of ongoing research to enhance the efficacy and reduce side effects of the parent compound. It falls under the classification of small molecule drugs, specifically within the category of targeted therapies.
The synthesis of O-Demethyl Lenvatinib involves several key steps that optimize yield and purity. The synthetic route typically begins with p-aminosalicylic acid as a precursor.
O-Demethyl Lenvatinib has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The chemical formula is CHNO, indicating the presence of nitrogen and oxygen atoms that are essential for its interaction with biological targets.
Key structural features include:
The molecular structure can be elucidated using various spectroscopic techniques such as:
These techniques provide insights into the compound's purity and structural integrity .
O-Demethyl Lenvatinib undergoes several chemical reactions that are critical for its synthesis and potential modifications.
These reactions are carefully monitored to ensure high yields and minimize by-products .
The mechanism by which O-Demethyl Lenvatinib exerts its effects involves inhibition of specific receptor tyrosine kinases.
Relevant data from studies indicate that maintaining optimal storage conditions can enhance the shelf-life and efficacy of O-Demethyl Lenvatinib formulations .
O-Demethyl Lenvatinib holds significant promise in scientific research, particularly in oncology.
The ongoing research into O-Demethyl Lenvatinib highlights its potential role in advancing cancer therapy, aligning with current trends towards personalized medicine approaches in oncology.
O-Demethyl lenvatinib (C₂₀H₁₇ClN₄O₄; MW 412.83 g/mol) is a primary oxidative metabolite of the multi-targeted tyrosine kinase inhibitor lenvatinib. This biotransformation occurs predominantly via hepatic cytochrome P450 (CYP) enzymes, with human liver microsomes converting lenvatinib into three major metabolites: O-desmethyl lenvatinib (M1), N-descyclopropyl lenvatinib, and lenvatinib N-oxide [1] [8]. The demethylation reaction involves cleavage of the methoxy group (-OCH₃) from lenvatinib’s quinoline scaffold, resulting in a phenolic metabolite with altered physicochemical properties. In vitro studies using recombinant human CYPs identified multiple isoforms capable of catalyzing this reaction, though with varying efficiencies [1] [6].
Table 1: Major Metabolites of Lenvatinib and Key Characteristics
Metabolite | Structure | Forming Enzymes | Detection Method |
---|---|---|---|
O-Desmethyl lenvatinib (M1) | Phenolic quinoline | CYP3A4, CYP1A1, CYP2B6 | UPLC-MS/MS (413.89 → 339.85 m/z) |
Lenvatinib N-oxide | N-Oxide derivative | Aldehyde oxidase | HPLC-MS |
N-Descyclopropyl lenvatinib | Cyclopropyl deletion | CYP3A4 | HPLC-MS |
Species differences exist in this metabolic pathway: Rat studies show CYP2A1 and CYP2C12 as primary catalysts for O-demethylation, whereas human metabolism relies more heavily on CYP3A4 and CYP1A1 [8]. This interspecies variation necessitates caution when extrapolating preclinical data to humans.
CYP3A4 and CYP1A1 exhibit distinct kinetic profiles in O-demethyl lenvatinib formation:
Table 2: Kinetic Parameters of Key CYP Enzymes in O-Demethyl Lenvatinib Formation
Enzyme | Kₘ (μM) | Vₘₐₓ (pmol/min/pmol) | kcₐₜ (min⁻¹) | Catalytic Efficiency (mL/min/nmol) |
---|---|---|---|---|
CYP3A4 | 18.7 ± 2.1 | 4.2 ± 0.3 | 0.25 | 0.45 |
CYP1A1 | 8.3 ± 1.2 | 3.1 ± 0.4 | 0.81 | 9.8 |
CYP2B6 | 22.5 ± 3.4 | 1.8 ± 0.2 | 0.12 | 0.22 |
CYP1A2 and CYP2B6 contribute secondarily, but their relative impact is minimal compared to CYP3A4 and CYP1A1 [6]. The kinetic dominance of CYP1A1 under cytochrome b5-deficient conditions highlights its physiological relevance in tissues with low b5 expression.
Cytochrome b5 (cyt b5) enhances CYP3A4-mediated O-demethylation by 2.7-fold through allosteric modulation of the CYP redox cycle. The cyt b5/CYP3A4 ratio directly influences reaction velocity, with optimal activity observed at a 1:1 molar ratio [1] [3]. Mechanistically, cyt b5:
In vitro reconstitution experiments show that cyt b5 decreases the Kₘ of CYP3A4 for lenvatinib from 28.4 μM to 12.3 μM while increasing Vₘₐₓ by 210%, indicating improved substrate affinity and catalytic rate [3]. This synergism explains why microsomal systems (containing endogenous cyt b5) outperform recombinant CYP3A4 alone in metabolite generation studies.
While CYP-mediated oxidation dominates O-demethyl lenvatinib formation, non-CYP pathways contribute significantly to overall lenvatinib metabolism:
Notably, O-demethyl lenvatinib itself is an AO substrate, undergoing oxidation to form dioxidized metabolites like M2’ (quinolinone form of O-desmethyl lenvatinib). Kinetic studies reveal O-demethyl lenvatinib is a superior AO substrate compared to parent lenvatinib (Kₘ = 6.2 μM vs. 38.5 μM) [2]. However, neither compound significantly inhibits AO, suggesting low risk for AO-mediated drug-drug interactions [2] [9].
Flavonoids alter O-demethyl lenvatinib formation through direct CYP inhibition:
Table 3: Inhibitory Effects of Flavonoids on Lenvatinib Metabolism in Liver Microsomes
Flavonoid | IC₅₀ (μM) in RLM | IC₅₀ (μM) in HLM | Inhibition Type (HLM) | Bioavailability Impact |
---|---|---|---|---|
Luteolin | 11.36 ± 0.46 | 6.89 ± 0.43 | Mixed | ↑ AUC by 42% in rats |
Myricetin | 11.21 ± 0.81 | 12.32 ± 1.21 | Uncompetitive | Minimal change (poor oral bioavailability) |
Fisetin | >30 | >25 | Not determined | Not tested |
In vivo, luteolin co-administration increased lenvatinib exposure (AUC) by 42% in Sprague-Dawley rats due to inhibited CYP-mediated clearance [5]. Traditional Chinese Medicine (TCM) herbs containing these flavonoids (e.g., Ginkgo biloba, honeysuckle, green tea) may thus inadvertently alter lenvatinib pharmacokinetics. However, myricetin’s poor oral bioavailability limits its clinical impact despite potent in vitro effects [5] [7].
Concluding Remarks
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: